An In-Depth Technical Guide to the Chemical Properties of (2-Methoxyphenyl)glycolic Acid
An In-Depth Technical Guide to the Chemical Properties of (2-Methoxyphenyl)glycolic Acid
Introduction: The Significance of Substituted Mandelic Acids
Mandelic acid, an aromatic alpha-hydroxy acid, serves as a foundational scaffold in the realms of synthetic, medicinal, and industrial chemistry.[1][2] Its unique structure, featuring a carboxylic acid, a hydroxyl group on the alpha-carbon, and an aromatic ring, provides a powerful combination of reactivity and stereochemical potential.[1][2] Derivatives of mandelic acid are integral to the synthesis of a wide array of pharmaceuticals, including antibiotics, anticancer agents, and anti-inflammatory drugs.[1][2][3]
This guide focuses on a specific, valuable derivative: (2-Methoxyphenyl)glycolic acid , also known as 2-methoxymandelic acid. The introduction of a methoxy group at the ortho (2-position) of the phenyl ring significantly influences the molecule's electronic properties, steric hindrance, and intramolecular interactions. These modifications can alter its reactivity, biological activity, and utility as a chiral building block in complex organic synthesis, making a detailed understanding of its chemical properties essential for researchers in drug discovery and development.
Section 1: Physicochemical and Structural Properties
(2-Methoxyphenyl)glycolic acid is a chiral molecule possessing a stereocenter at the alpha-carbon. This chirality is a critical feature, as enantiomers often exhibit distinct pharmacological activities. The ortho-methoxy group can influence the molecule's conformation through steric interactions and potential hydrogen bonding with the proximate hydroxyl or carboxylic acid groups.
Key Physicochemical Data:
| Property | Value | Source / Comment |
| Molecular Formula | C₉H₁₀O₄ | Calculated |
| Molar Mass | 182.17 g/mol | Calculated |
| IUPAC Name | 2-hydroxy-2-(2-methoxyphenyl)acetic acid | Standard Nomenclature |
| Synonyms | 2-Methoxymandelic acid, o-Methoxyphenylglycolic acid | Common alternative names |
| Appearance | White to off-white crystalline solid | Predicted based on analogs |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water. | Predicted based on structure |
| pKa | ~3.5 - 4.0 | Estimated based on mandelic acid (pKa ~3.4) and electronic effects of the methoxy group. |
Note: Experimental data for some properties of the 2-methoxy isomer are not widely published. Values are often predicted based on established chemical principles and data from closely related analogs, such as 4-methoxymandelic acid.[4]
Section 2: Synthesis and Manufacturing
The synthesis of (2-Methoxyphenyl)glycolic acid typically starts from 2-methoxybenzaldehyde. A common and effective strategy involves the formation of a cyanohydrin intermediate, which is subsequently hydrolyzed to the carboxylic acid. A notable advancement in this area is the use of biocatalysis, which can achieve high enantioselectivity.
2.1 Synthetic Workflow: Chemoenzymatic Approach
A modern, scalable method for producing enantiomerically pure (R)-2-methoxymandelic acid involves a one-pot, dynamic kinetic resolution process.[5][6] This process begins with the formation of the cyanohydrin from 2-methoxybenzaldehyde, which is then enantioselectively hydrolyzed by an engineered nitrilase enzyme.
Caption: Chemoenzymatic synthesis of (R)-2-Methoxymandelic acid.
2.2 Detailed Experimental Protocol (Illustrative)
The following protocol is based on established procedures for the chemoenzymatic synthesis of chiral mandelic acids.[5][6]
Objective: To synthesize (R)-2-methoxymandelic acid via a one-pot dynamic kinetic resolution.
Materials:
-
2-methoxybenzaldehyde
-
Sodium cyanide (NaCN)
-
Lyophilized whole cells of E. coli expressing an engineered nitrilase
-
Sodium bisulfite (optional, to prevent enzyme deactivation)[5][6]
-
Phosphate buffer (pH ~7.5)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a temperature-controlled reaction vessel, add phosphate buffer and the lyophilized cell catalyst. Initiate stirring.
-
Substrate Addition: Dissolve 2-methoxybenzaldehyde in ethyl acetate. Add this organic solution to the aqueous buffer containing the catalyst.
-
Cyanide Addition: In a separate container, prepare an aqueous solution of sodium cyanide. Add this solution dropwise to the reaction mixture over a period of 1-2 hours. Causality: Slow addition is critical to control the reaction rate and maintain a low concentration of free cyanide.
-
Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30-40°C). Monitor the conversion of the starting material and the enantiomeric excess (ee) of the product periodically using chiral HPLC.
-
Workup and Isolation: Once the reaction reaches completion (typically >95% conversion and >97% ee), stop the stirring. Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and acidify the aqueous layer with concentrated HCl to pH ~2. This protonates the carboxylate salt, causing the product to precipitate or become extractable.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes) to obtain pure (R)-2-methoxymandelic acid.
Section 3: Analytical Characterization
Accurate structural elucidation and purity assessment are paramount. A combination of NMR, IR, and MS spectroscopy is typically employed.
Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |
| ¹H NMR | -COOH | δ 11-13 ppm (broad singlet) |
| Ar-H | δ 6.8-7.5 ppm (multiplet, 4H) | |
| -CH(OH)- | δ 5.1-5.3 ppm (singlet) | |
| -OH | δ 4-6 ppm (broad singlet, exchangeable) | |
| -OCH₃ | δ 3.8-3.9 ppm (singlet, 3H) | |
| ¹³C NMR | -C=O | δ 175-180 ppm |
| Ar-C (ipso, quat.) | δ 157 (C-OCH₃), 130 (C-CHOH) ppm | |
| Ar-CH | δ 110-130 ppm | |
| -CH(OH)- | δ 70-75 ppm | |
| -OCH₃ | δ 55-56 ppm | |
| IR (KBr) | O-H stretch (acid) | 2500-3300 cm⁻¹ (very broad) |
| O-H stretch (alcohol) | 3200-3500 cm⁻¹ (broad) | |
| C-H stretch (sp²) | 3000-3100 cm⁻¹ | |
| C-H stretch (sp³) | 2850-3000 cm⁻¹ | |
| C=O stretch (acid) | 1700-1725 cm⁻¹ | |
| C=C stretch (aromatic) | 1450-1600 cm⁻¹ | |
| C-O stretch | 1020-1250 cm⁻¹ | |
| Mass Spec (EI) | [M]⁺ | m/z 182 |
| [M-H₂O]⁺ | m/z 164 | |
| [M-COOH]⁺ | m/z 137 | |
| [M-H₂O-CO]⁺ | m/z 136 |
Note: NMR chemical shifts are highly dependent on the solvent used. The provided data are estimates for common solvents like CDCl₃ or DMSO-d₆.[5]
Section 4: Chemical Reactivity and Stability
The reactivity of (2-Methoxyphenyl)glycolic acid is dictated by its three primary functional groups: the carboxylic acid, the secondary alcohol, and the methoxy-substituted aromatic ring.
Key Reaction Pathways:
-
Esterification/Amidation: The carboxylic acid readily reacts with alcohols or amines, typically under acidic catalysis or with coupling agents, to form esters or amides.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding α-keto acid, (2-methoxyphenyl)glyoxylic acid, using mild oxidizing agents.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol, though this requires strong reducing agents like LiAlH₄.
-
Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong activating, ortho-, para-director. However, the ortho position is sterically hindered, and the para position (C5) is the most likely site for EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. The glycolic acid side chain is a deactivating group.
Caption: Key reaction pathways for (2-Methoxyphenyl)glycolic acid.
Stability: The compound is chemically stable under standard ambient conditions. However, like most carboxylic acids, it is corrosive. It should be stored in a tightly closed container in a cool, dry place, away from strong bases and oxidizing agents.
Section 5: Applications in Research and Drug Development
The true value of (2-Methoxyphenyl)glycolic acid lies in its application as a versatile chiral building block. Its enantiomerically pure forms are crucial for synthesizing complex molecules where specific stereochemistry is required for biological activity.
-
Chiral Auxiliary and Resolving Agent: While less common than unsubstituted mandelic acid, it can be used to resolve racemic mixtures of amines or alcohols.
-
Scaffold for Bioactive Molecules: Its structure is a key component in the synthesis of various pharmaceutical agents. Mandelic acid derivatives are found in Factor Xa inhibitors, anti-HIV agents, and dual-action anti-inflammatory/antimicrobial compounds.[1][2] The specific stereochemistry and substitution pattern provided by the 2-methoxy derivative can be used to fine-tune binding interactions with biological targets.
-
Advanced Materials: Mandelic acid derivatives are also being explored in materials science for the creation of novel polymers and chiral liquid crystals.[2]
Section 6: Safety and Handling
As a derivative of glycolic acid, (2-Methoxyphenyl)glycolic acid is expected to be a corrosive and hazardous material requiring careful handling.
| Hazard Category | GHS Classification & Precautionary Statements |
| Acute Toxicity | H302/H332: Harmful if swallowed or inhaled. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. |
| Skin Corrosion | H314: Causes severe skin burns and eye damage. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Eye Damage | H318: Causes serious eye damage. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. |
| Storage | P405: Store locked up. Keep in a cool, dry, well-ventilated area away from incompatible materials. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Note: This information is based on data for closely related glycolic and mandelic acids. Always consult the specific Safety Data Sheet (SDS) for the material before handling.
References
-
Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (n.d.). RSC Publishing. Retrieved January 13, 2026, from [Link]
-
Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2024). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. (n.d.). Almac. Retrieved January 13, 2026, from [Link]
-
Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2024). National Institutes of Health (NIH). Retrieved January 13, 2026, from [Link]
-
Thermophysical Properties of 4-Methoxymandelic acid. (n.d.). Chemcasts. Retrieved January 13, 2026, from [Link]
-
Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. (2021). ACS Publications. Retrieved January 13, 2026, from [Link]
Sources
- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem-casts.com [chem-casts.com]
- 5. almacgroup.com [almacgroup.com]
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